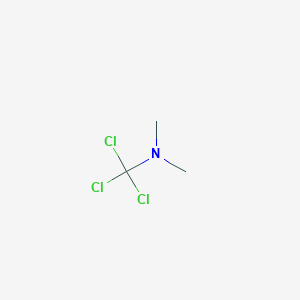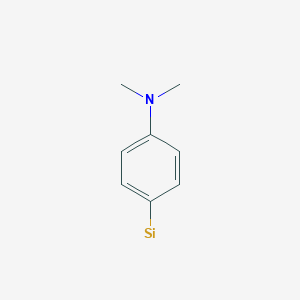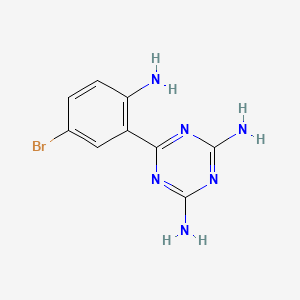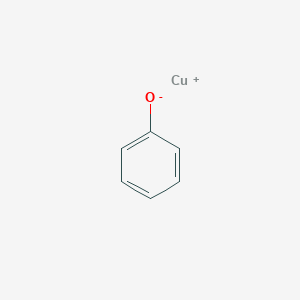
Copper(1+) phenoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Copper(1+) phenoxide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with sodium phenoxide in an organic solvent such as acetonitrile. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: Copper(1+) phenoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to copper(II) phenoxide under certain conditions.
Substitution: this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: The major product is copper(II) phenoxide.
Substitution: Depending on the electrophile, products can include alkylated or acylated phenoxides.
科学的研究の応用
Copper(1+) phenoxide has a wide range of applications in scientific research:
作用機序
The mechanism by which copper(1+) phenoxide exerts its effects involves several pathways:
Catalytic Activity: this compound acts as a catalyst by facilitating electron transfer reactions, which are crucial in many organic transformations.
Biological Interactions: In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and modulation of enzyme activities.
類似化合物との比較
Copper(1+) phenoxide can be compared with other similar compounds, such as:
Copper(II) phenoxide: Unlike this compound, copper(II) phenoxide is more stable and has different redox properties.
Nickel(II) phenoxide: Nickel(II) phenoxide complexes are also used in catalysis but have different electronic and structural characteristics.
Cobalt(II) phenoxide: Cobalt(II) phenoxide shares some catalytic properties with this compound but differs in its magnetic and electronic properties.
特性
CAS番号 |
34046-55-4 |
|---|---|
分子式 |
C6H5CuO |
分子量 |
156.65 g/mol |
IUPAC名 |
copper(1+);phenoxide |
InChI |
InChI=1S/C6H6O.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
InChIキー |
LTGBYAPCOUAFDM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[O-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


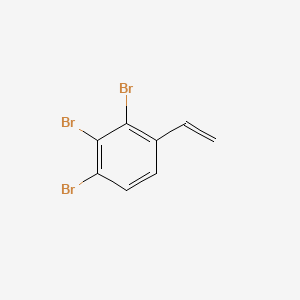

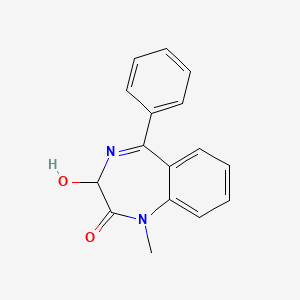
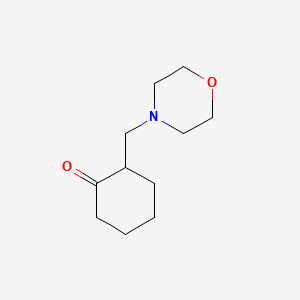
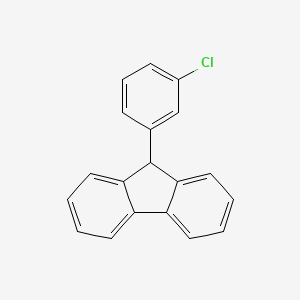
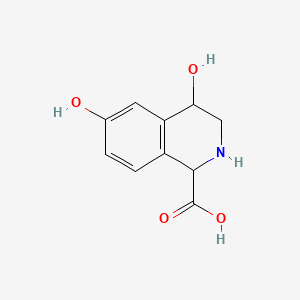
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
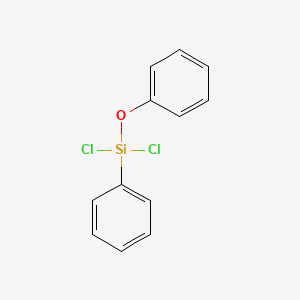

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
